4-[(1R,2S,5S,9R)-5-(hydroxymethyl)-8,9-dimethyl-3-oxabicyclo[3.3.1]nonan-2-yl]phenol
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Overview
Description
. This compound is characterized by its complex bicyclic structure, which includes a phenol group and a hydroxymethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
As an experimental compound, 4-[(1S,2S,5S,9R)-5-(HYDROXYMETHYL)-8,9-DIMETHYL-3-OXABICYCLO[3.3.1]NON-7-EN-2-YL]PHENOL is not yet produced on an industrial scale. Its production is typically limited to research laboratories .
Chemical Reactions Analysis
Types of Reactions
4-[(1S,2S,5S,9R)-5-(HYDROXYMETHYL)-8,9-DIMETHYL-3-OXABICYCLO[3.3.1]NON-7-EN-2-YL]PHENOL can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The phenol group can be reduced to form a cyclohexanol derivative.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and electrophiles (e.g., bromine for bromination reactions) .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative .
Scientific Research Applications
4-[(1S,2S,5S,9R)-5-(HYDROXYMETHYL)-8,9-DIMETHYL-3-OXABICYCLO[33
Chemistry: As a model compound for studying complex bicyclic structures and their reactivity.
Biology: Investigating its interactions with biological molecules and potential as a bioactive compound.
Industry: Potential applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(1S,2S,5S,9R)-5-(HYDROXYMETHYL)-8,9-DIMETHYL-3-OXABICYCLO[3.3.1]NON-7-EN-2-YL]PHENOL involves its interaction with molecular targets such as estrogen receptor alpha and nuclear receptor coactivator 2 . These interactions can modulate various cellular pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other 1-hydroxy-2-unsubstituted benzenoids and bicyclic phenols .
Uniqueness
The uniqueness of 4-[(1S,2S,5S,9R)-5-(HYDROXYMETHYL)-8,9-DIMETHYL-3-OXABICYCLO[3.3.1]NON-7-EN-2-YL]PHENOL lies in its specific bicyclic structure and the presence of both a phenol and a hydroxymethyl group. This combination of structural features may confer unique reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C17H24O3 |
---|---|
Molecular Weight |
276.4 g/mol |
IUPAC Name |
4-[(1R,2S,5S,9R)-5-(hydroxymethyl)-8,9-dimethyl-3-oxabicyclo[3.3.1]nonan-2-yl]phenol |
InChI |
InChI=1S/C17H24O3/c1-11-7-8-17(9-18)10-20-16(15(11)12(17)2)13-3-5-14(19)6-4-13/h3-6,11-12,15-16,18-19H,7-10H2,1-2H3/t11?,12-,15-,16-,17+/m1/s1 |
InChI Key |
YMSZEVAWRFDVQX-BHOYTJKTSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]2[C@H](OC[C@]1(CCC2C)CO)C3=CC=C(C=C3)O |
Canonical SMILES |
CC1CCC2(COC(C1C2C)C3=CC=C(C=C3)O)CO |
Origin of Product |
United States |
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